molecular formula C18H18N2O3S B2500001 (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide CAS No. 1251711-14-4

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

カタログ番号 B2500001
CAS番号: 1251711-14-4
分子量: 342.41
InChIキー: XUPZGTYIONSKHS-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic mutant epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been identified in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EAI045 has been shown to selectively inhibit the growth of cancer cells harboring EGFR mutations, making it a promising therapeutic agent for the treatment of cancer.

作用機序

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide binds to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The selective inhibition of EGFR mutants by (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is thought to be due to the unique conformational changes in the mutant kinase domain that make it more susceptible to inhibition by small molecules.
Biochemical and Physiological Effects
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the activation of downstream signaling pathways, such as AKT and ERK, that promote cell survival and proliferation. (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

実験室実験の利点と制限

One advantage of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is its high selectivity for EGFR mutants, which can minimize off-target effects and toxicity. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has shown promising activity in preclinical models of cancer, making it a potential therapeutic agent for the treatment of EGFR mutant cancers. However, the low overall yield of the synthesis may limit its widespread use in laboratory experiments.

将来の方向性

Future research on (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide could focus on the development of more efficient synthesis methods to increase the yield and availability of the compound. In addition, further studies could investigate the potential use of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in combination with other targeted therapies or chemotherapy regimens to improve its efficacy in the treatment of cancer. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in human patients with EGFR mutant cancers.

合成法

The synthesis of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves a multi-step process that begins with the preparation of the key intermediate, 1-ethyl-2-oxoindoline-5-sulfonamide. This intermediate is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide. The overall yield of the synthesis is reported to be around 10%.

科学的研究の応用

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. In vitro studies have shown that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide selectively inhibits the growth of cancer cells harboring EGFR mutations, with minimal effects on cells expressing wild-type EGFR. In vivo studies have demonstrated that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the growth of EGFR mutant tumors in xenograft models, leading to tumor regression and prolonged survival.

特性

IUPAC Name

(E)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-12,19H,2,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPZGTYIONSKHS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。